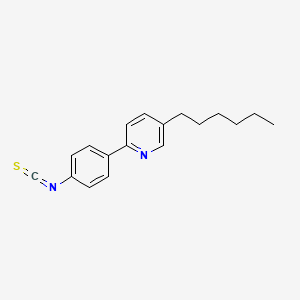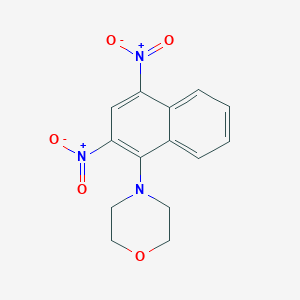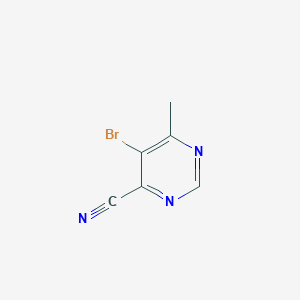
5-Bromo-6-methylpyrimidine-4-carbonitrile
Vue d'ensemble
Description
5-Bromo-6-methylpyrimidine-4-carbonitrile is a chemical compound with the CAS Number: 114969-85-6 . It has a molecular weight of 198.02 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-6-methyl-4-pyrimidinecarbonitrile . The InChI code is 1S/C6H4BrN3/c1-4-6(7)5(2-8)10-3-9-4/h3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-6-methylpyrimidine-4-carbonitrile are not available, pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
The compound has a melting point of 84-86 degrees Celsius . It’s a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
5-Bromo-6-methylpyrimidine-4-carbonitrile and its derivatives have been studied for their potential in synthesizing various compounds with antibacterial properties. A notable example is the synthesis of thiazolo[4,5-d]pyrimidines, which involved a reaction of a similar compound, 4-amino-5-bromo-2-chloro-6-methylpyrimidine, with carbon disulfide. This process yielded compounds that were evaluated for their antibacterial effects (Rahimizadeh et al., 2011).
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
Another research application involves the treatment of 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, which is closely related to 5-Bromo-6-methylpyrimidine-4-carbonitrile, to produce pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives have been synthesized through reactions with carbon disulfide and various alkyl halides, leading to potential applications in chemical synthesis (Rahimizadeh et al., 2007).
Novel Synthesis of 4-Phenylsulfonamido Derivatives
The compound has also been used in the synthesis of novel 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives. This synthesis was accomplished through a two-step process, including a surfactant-mediated methodology, showcasing the versatility of 5-Bromo-6-methylpyrimidine-4-carbonitrile in creating diverse chemical structures (Aryan et al., 2015).
One-Pot Nitrodebromination and Methyl Bi-functionalization
In a unique application, the compound underwent a simultaneous nitrodebromination and methyl bromonitration, demonstrating its potential in complex chemical transformations. This process represents a novel approach to chemical synthesis, highlighting the reactivity and utility of the compound in organic chemistry (Mousavi et al., 2020).
Investigation of Regioselectivity in Chemical Reactions
The compound's behavior in regioselective displacement reactions with ammonia has been studied, providing insights into its chemical properties and potential applications in targeted synthesis processes. Understanding its reactivity patterns is crucial for developing specific and efficient synthetic routes (Doulah et al., 2014).
Mécanisme D'action
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Orientations Futures
While specific future directions for 5-Bromo-6-methylpyrimidine-4-carbonitrile are not available, research in the field of pyrimidines has suggested several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
5-bromo-6-methylpyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c1-4-6(7)5(2-8)10-3-9-4/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVQXLDXNIMTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551367 | |
| Record name | 5-Bromo-6-methylpyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methylpyrimidine-4-carbonitrile | |
CAS RN |
114969-85-6 | |
| Record name | 5-Bromo-6-methylpyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



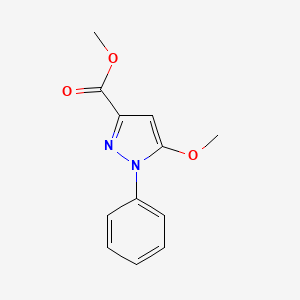
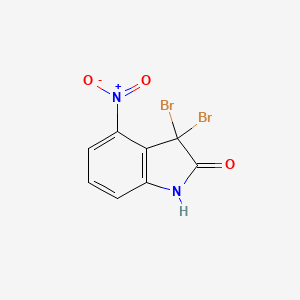


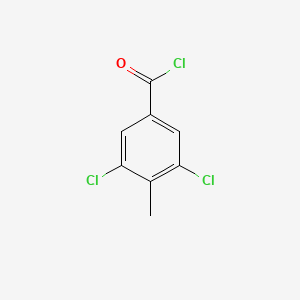


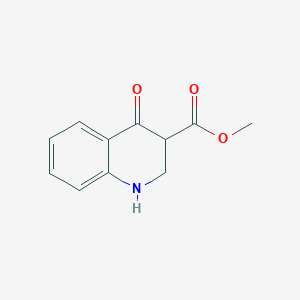
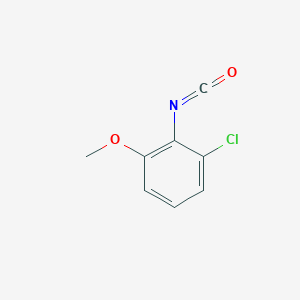

![Thiazole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B3045780.png)
